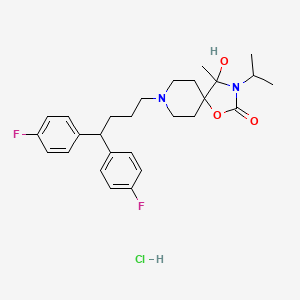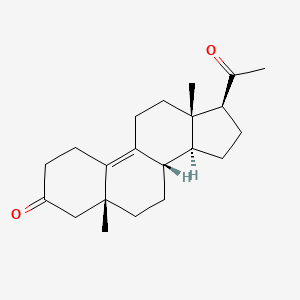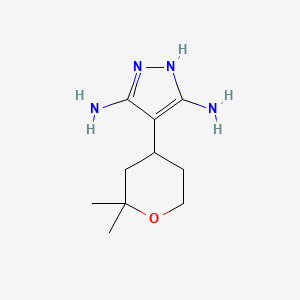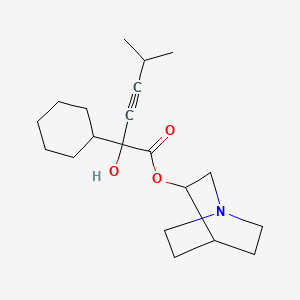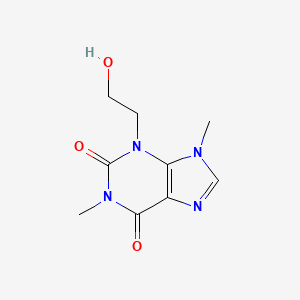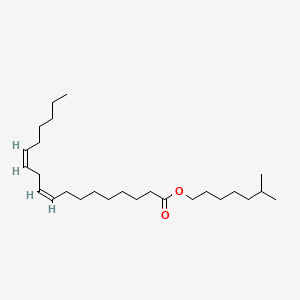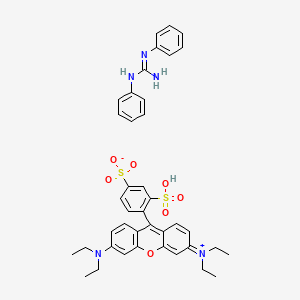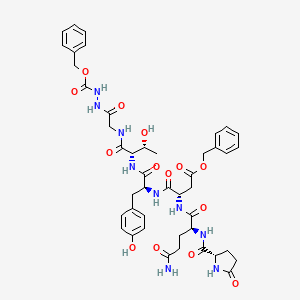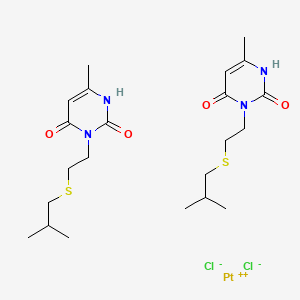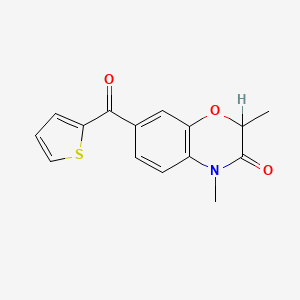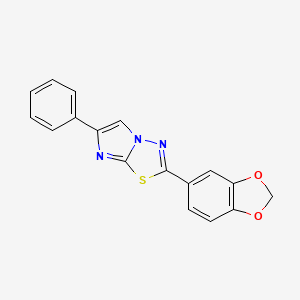
2,5-Dimethoxy-4-cyanophenethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethoxy-4-cyanophenethylamine: is a synthetic compound belonging to the phenethylamine class. It is structurally characterized by the presence of two methoxy groups at the 2 and 5 positions and a cyano group at the 4 position on the phenyl ring. This compound is known for its psychoactive properties and has been studied for its potential effects on the central nervous system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxy-4-cyanophenethylamine typically involves multiple steps. One common method starts with the Friedel-Crafts reaction between 1,4-dimethoxybenzene and chloracetyl chloride to produce alpha-chloro-2,5-dimethoxyacetophenone. This intermediate is then reacted with methenamine to form alpha-amino-2,5-dimethoxyacetophenone, which is subsequently reduced to yield 2,5-dimethoxyphenethylamine .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dimethoxy-4-cyanophenethylamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products:
Oxidation: Produces corresponding carboxylic acids or ketones.
Reduction: Yields primary amines or alcohols.
Substitution: Results in various substituted phenethylamines.
Applications De Recherche Scientifique
2,5-Dimethoxy-4-cyanophenethylamine has been extensively studied for its applications in various fields:
Chemistry:
- Used as a precursor in the synthesis of other complex organic molecules.
- Employed in studies of reaction mechanisms and kinetics .
Biology:
- Investigated for its effects on neurotransmitter systems, particularly serotonin receptors.
- Used in research on neuroplasticity and synaptogenesis .
Medicine:
- Explored for potential therapeutic applications in treating psychiatric disorders.
- Studied for its hallucinogenic properties and potential use in psychotherapy .
Industry:
- Utilized in the development of new materials and chemical processes.
- Applied in the synthesis of pharmaceuticals and agrochemicals .
Mécanisme D'action
The primary mechanism of action of 2,5-Dimethoxy-4-cyanophenethylamine involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to the activation of intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway and the mitogen-activated protein kinase (MAPK) pathway. These pathways result in the phosphorylation of cyclic adenosine monophosphate response element-binding protein (CREB), which in turn regulates the expression of genes associated with neuronal plasticity and synaptogenesis .
Comparaison Avec Des Composés Similaires
- 2,5-Dimethoxy-4-bromophenethylamine (2C-B)
- 2,5-Dimethoxy-4-iodophenethylamine (2C-I)
- 2,5-Dimethoxy-4-methylamphetamine (DOM)
- N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine (25I-NBOMe)
Uniqueness: 2,5-Dimethoxy-4-cyanophenethylamine is unique due to the presence of the cyano group at the 4 position, which influences its pharmacological properties and receptor binding affinity. This structural feature distinguishes it from other similar compounds and contributes to its specific effects on the central nervous system .
Propriétés
Numéro CAS |
88441-07-0 |
|---|---|
Formule moléculaire |
C11H14N2O2 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
4-(2-aminoethyl)-2,5-dimethoxybenzonitrile |
InChI |
InChI=1S/C11H14N2O2/c1-14-10-6-9(7-13)11(15-2)5-8(10)3-4-12/h5-6H,3-4,12H2,1-2H3 |
Clé InChI |
OGWCKYKYGQORLF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1CCN)OC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


